4-Butyl-2,8-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one
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Overview
Description
4-Butyl-2,8-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one is a chemical compound known for its unique structure and properties It belongs to the class of benzoxaphosphinin compounds, which are characterized by the presence of a phosphorus atom within a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,8-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,8-dichlorobenzoxaphosphinine with butyl lithium in an inert atmosphere. The reaction is carried out at low temperatures to ensure the stability of the intermediate products. The final compound is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques, including distillation and crystallization, are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2,8-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted benzoxaphosphinin derivatives.
Scientific Research Applications
4-Butyl-2,8-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Butyl-2,8-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. It may also interact with cellular receptors and modulate signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Butyl-2,6-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one
- 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid
Uniqueness
4-Butyl-2,8-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one is unique due to its specific substitution pattern and the presence of both butyl and dichloro groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
917892-65-0 |
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Molecular Formula |
C12H13Cl2O2P |
Molecular Weight |
291.11 g/mol |
IUPAC Name |
4-butyl-2,8-dichloro-1,2λ5-benzoxaphosphinine 2-oxide |
InChI |
InChI=1S/C12H13Cl2O2P/c1-2-3-5-9-8-17(14,15)16-12-10(9)6-4-7-11(12)13/h4,6-8H,2-3,5H2,1H3 |
InChI Key |
YFXALHYZURZQBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CP(=O)(OC2=C1C=CC=C2Cl)Cl |
Origin of Product |
United States |
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